molecular formula C19H20N6O2 B11179044 2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11179044
M. Wt: 364.4 g/mol
InChI Key: MOSZDHOHZIHKKZ-UHFFFAOYSA-N
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Description

2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[4,3-b][1,6]naphthyridine core, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple steps. One of the key steps is the construction of the triazole ring, which can be achieved through a metal-free process under continuous-flow conditions. This method is atom economical, highly selective, and environmentally benign . The overall synthetic route includes the following steps:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the pyrido[4,3-b][1,6]naphthyridine core.
  • Functionalization of the core with the 3-methylbutyl and 3-methyl-1H-1,2,4-triazol-5-yl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. Continuous-flow synthesis methods are preferred for industrial production due to their scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its fused ring system and the presence of both triazole and pyrido[4,3-b][1,6]naphthyridine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

8-(3-methylbutyl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C19H20N6O2/c1-11(2)4-7-24-8-5-15-13(17(24)26)10-14-16(21-15)6-9-25(18(14)27)19-20-12(3)22-23-19/h5-6,8-11H,4,7H2,1-3H3,(H,20,22,23)

InChI Key

MOSZDHOHZIHKKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCC(C)C

Origin of Product

United States

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